molecular formula C10H13NO5S B2713735 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid CAS No. 716358-47-3

4-[(2-Methoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B2713735
CAS No.: 716358-47-3
M. Wt: 259.28
InChI Key: AANXAESNLDUYRC-UHFFFAOYSA-N
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Description

Significance of Sulfamoylbenzoic Acid Derivatives in Contemporary Medicinal Chemistry Research

Sulfamoylbenzoic acid derivatives are recognized for their diverse biological activities and applications in pharmaceuticals. ontosight.ai Historically, this class of compounds has been investigated for various therapeutic purposes. For instance, certain derivatives have been studied for their potential as local anesthetics and for their diuretic effects, although the latter can be associated with undesirable side effects like hypokalemia. acs.orggoogle.com

In contemporary research, the sulfamoylbenzoic acid scaffold serves as a template for designing targeted therapeutic agents. Researchers have synthesized and evaluated numerous analogues for a range of biological targets. These investigations have led to the discovery of compounds with potent and specific activities, highlighting the versatility of this chemical framework.

Key research areas for sulfamoylbenzoic acid derivatives include:

Enzyme Inhibition : Derivatives have been synthesized and studied as inhibitors for enzymes such as cytosolic phospholipase A2α (cPLA2α) and carbonic anhydrases, which are implicated in various diseases. researchgate.netnih.gov

Receptor Modulation : A notable area of research is the development of sulfamoyl benzoic acid (SBA) analogues as specific agonists for the lysophosphatidic acid (LPA) receptor 2. nih.gov These agonists have potential applications in mediating anti-apoptotic and mucosal barrier-protective effects. nih.gov

Antihypertensive Agents : Novel sulfamoylbenzoic acid derivatives have been developed with the aim of exhibiting powerful hypotensive activity without the diuretic effects that can lead to adverse effects. google.com

Antiviral Properties : More recently, 4-substituted sulfonamidobenzoic acid derivatives have been synthesized and evaluated as potential inhibitors of the enterovirus life cycle. mdpi.com

Table 1: Examples of Research Applications for Sulfamoylbenzoic Acid Derivatives

Derivative Class Therapeutic Target/Application Reference
N-substituted 4-sulfamoylbenzoic acids Cytosolic phospholipase A2α (cPLA2α) inhibition researchgate.net
Sulfamoyl benzoic acid (SBA) analogues Lysophosphatidic acid (LPA2) receptor agonism nih.gov
Specific sulfamoylbenzoic acid derivatives Antihypertensive activity google.com
Sulfamoylbenzoic acid ester derivatives Potential local anesthetics acs.org
4-Substituted sulfonamidobenzoic acids Antiviral (enterovirus) agents mdpi.com

Contextualization of 4-[(2-Methoxyethyl)sulfamoyl]benzoic Acid within Sulfonamide Chemistry

The chemical identity of this compound is fundamentally defined by its sulfonamide group (—SO₂NH—). Sulfonamides are a cornerstone of medicinal chemistry, with a rich history dating back to the discovery of Prontosil in 1932, the first drug to demonstrate broad effectiveness against bacterial infections. This discovery heralded the "sulfa craze," a period that saw the development of hundreds of sulfonamide derivatives and established the importance of this functional group in drug design.

The sulfonamide moiety is valued for its ability to act as a bioisosteric replacement for other functional groups and its capacity to form key electrostatic interactions with biological targets. nih.gov The core structure of this compound consists of a benzoic acid substituted with a sulfamoyl group, classifying it as a 4-carboxybenzenesulfonamide. sigmaaldrich.com This structure provides a versatile scaffold for chemical modification. The "4-" position indicates the substitution on the benzene (B151609) ring relative to the carboxylic acid group, while the "N-" substitution on the sulfonamide nitrogen, in this case with a 2-methoxyethyl group, allows for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its biological activity.

Historical and Current Research Trajectories for the Chemical Compound

While extensive literature exists on the broader class of sulfamoylbenzoic acid derivatives, specific academic research focusing solely on this compound is not widely documented in publicly available databases. uni.lu Its properties and potential applications are therefore often inferred from studies on closely related analogues.

Historically, the research trajectory for this class of compounds began with explorations of their fundamental pharmacological properties, such as diuretic and antihypertensive effects. google.com Early studies in the mid-20th century also investigated their potential as local anesthetics. acs.org

Current research has shifted towards designing highly specific ligands for complex biological targets. The sulfamoylbenzoic acid scaffold is now being employed to develop potent and selective modulators of enzymes and receptors. researchgate.netnih.gov For example, recent studies have focused on creating sulfamoylbenzoic acid analogues that act as subnanomolar agonists for the LPA2 receptor, which could have therapeutic potential in protecting tissues from damage. nih.gov Other modern research avenues include the development of inhibitors for cytosolic phospholipase A2α and carbonic anhydrase isozymes, which are involved in inflammation and various cancers, respectively. researchgate.netnih.gov

Given these trends, the research trajectory for a compound like this compound would likely involve its synthesis and evaluation as part of a larger library of derivatives targeting a specific biological endpoint, such as enzyme inhibition or receptor modulation. The 2-methoxyethyl substitution on the sulfonamide nitrogen would be a key variable in structure-activity relationship (SAR) studies to optimize potency and selectivity.

Table 2: Chemical Identifiers for this compound

Identifier Value Reference
Molecular Formula C10H13NO5S uni.lu
IUPAC Name This compound uni.lu
InChIKey AANXAESNLDUYRC-UHFFFAOYSA-N uni.lu
Canonical SMILES COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O uni.lu
Molar Mass 259.28 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANXAESNLDUYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Methoxyethyl Sulfamoyl Benzoic Acid and Its Analogues

General Synthetic Routes to Sulfamoylbenzoic Acid Scaffolds

The construction of the sulfamoylbenzoic acid scaffold is a fundamental step in the synthesis of a wide range of biologically active molecules. The most common and direct method involves the chlorosulfonation of a benzoic acid derivative, followed by the reaction of the resulting sulfonyl chloride with an appropriate amine. googleapis.com

A typical synthetic sequence begins with the reaction of a substituted benzoic acid with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the aromatic ring. The position of sulfonation is directed by the existing substituents on the benzoic acid core. The intermediate 5-(chlorosulphonyl)-2-substituted benzoic acid is then reacted with an amine in a suitable solvent, often in the presence of a base, to yield the desired sulfamoylbenzoic acid. googleapis.com

An alternative approach to the key intermediate, 4-(chlorosulfonyl)benzoic acid, starts from p-toluenesulfonyl chloride. Oxidation of the methyl group, for instance using chromium (VI) oxide, yields the corresponding carboxylic acid. chemicalbook.com Another route involves the oxidation of 4-methylphenylsulfonic acid with potassium permanganate (B83412) to form potassium 4-carboxybenzenesulfonate, which is then treated with chlorosulfonic acid to give 4-(chlorosulfonyl)benzoic acid. chemicalbook.com

The general reaction scheme can be summarized as follows:

Starting Material Reagents Intermediate Reagents Product
Substituted Benzoic Acid 1. Chlorosulfonic Acid Substituted Chlorosulfonylbenzoic Acid 1. Amine (R-NH₂) 2. Base Substituted Sulfamoylbenzoic Acid
p-Toluenesulfonyl chloride 1. CrO₃, HAc/Ac₂O 4-(Chlorosulfonyl)benzoic acid 1. Amine (R-NH₂) 2. Base 4-(Sulfamoyl)benzoic acid

This table outlines common synthetic routes to sulfamoylbenzoic acid scaffolds.

Specific Synthetic Pathways to 4-[(2-Methoxyethyl)sulfamoyl]benzoic Acid

The synthesis would commence with the preparation of 4-(chlorosulfonyl)benzoic acid. This key intermediate can be synthesized from several starting materials, as detailed in the previous section. Once obtained, 4-(chlorosulfonyl)benzoic acid would be reacted with 2-methoxyethylamine. This reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) or dichloromethane, and in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

The proposed reaction is as follows:

Reactant 1 Reactant 2 Base Solvent Product
4-(Chlorosulfonyl)benzoic acid2-MethoxyethylamineTriethylamineDichloromethaneThis compound

This table presents a proposed synthetic pathway for this compound.

Chemical Derivatization Strategies for the Sulfamoyl Moiety

The sulfamoyl moiety of sulfamoylbenzoic acids is a versatile handle for chemical derivatization, allowing for the exploration of structure-activity relationships. A common strategy involves the use of different primary or secondary amines in the reaction with the chlorosulfonylbenzoic acid intermediate to generate a library of N-substituted analogues. nih.gov

Further derivatization can be achieved on the synthesized N-substituted sulfamoylbenzoic acid. For instance, if the amine used in the initial synthesis contains a reactive functional group, this can be further modified. An example would be the use of an amino alcohol, where the resulting hydroxyl group could be subsequently etherified or esterified.

In cases where a primary sulfonamide (SO₂NH₂) is present, the nitrogen atom can be alkylated or arylated. For example, N-substituted 4-sulfamoylbenzoic acid derivatives can be synthesized by reacting the primary sulfonamide with various alkyl or benzyl (B1604629) halides in the presence of a base such as potassium carbonate.

Sulfamoylbenzoic Acid Derivative Reagent Reaction Type Product
4-(Chlorosulfonyl)benzoic acid Various primary/secondary amines Nucleophilic substitution N-substituted 4-sulfamoylbenzoic acids
4-Sulfamoylbenzoic acid Benzyl chloride, K₂CO₃ N-alkylation 4-(N-benzylsulfamoyl)benzoic acid
Ethyl 4-(sulfamoyl)benzoate 2,4-Dichlorobenzyl bromide, NaH N-alkylation Ethyl 4-[N-(2,4-dichlorobenzyl)sulfamoyl]benzoate

This table illustrates various strategies for the chemical derivatization of the sulfamoyl moiety.

Transformations and Modifications of the Benzoic Acid Core

The carboxylic acid group of the benzoic acid core offers numerous opportunities for chemical modification. These transformations are often employed to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com This Fischer esterification is a reversible reaction. masterorganicchemistry.com Alternatively, activating agents can be used to facilitate the reaction under milder conditions. For example, the reaction between carboxylic acids and dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride can produce esters in high yields. organic-chemistry.org

Amidation: The formation of an amide bond is another key transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an amine. chemguide.co.uklibretexts.org Direct condensation of the carboxylic acid with an amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄). libretexts.orgnih.gov More advanced methods utilize boronic acid derivatives as catalysts for direct amidation under mild conditions. organic-chemistry.org

Reaction Reagents Product Functional Group
Esterification Alcohol, H₂SO₄ (Fischer) chemguide.co.ukmasterorganicchemistry.com Ester
Esterification Alcohol, Dialkyl dicarbonate, MgCl₂ organic-chemistry.org Ester
Amidation 1. SOCl₂ 2. Amine chemguide.co.uklibretexts.org Amide
Amidation Amine, DCC libretexts.org Amide
Amidation Amine, TiCl₄, Pyridine nih.gov Amide
Amidation Amine, Boronic acid catalyst organic-chemistry.org Amide

This table summarizes common transformations of the benzoic acid core.

Exploration of Advanced Synthetic Approaches for Analogues

The development of more efficient and versatile synthetic methodologies is a continuous effort in organic chemistry. For the synthesis of sulfamoylbenzoic acid analogues, several advanced approaches have been explored.

One such approach is the use of late-stage functionalization. This strategy involves introducing key functional groups at a late stage in the synthesis, which is particularly useful for creating a diverse range of analogues from a common intermediate. For example, iridium-catalyzed C-H amination can be used to directly install an amino group onto the benzoic acid core of a drug-like molecule.

Another advanced strategy involves the liquid-phase catalytic oxidation of substituted alkylbenzenes to prepare the corresponding benzoic acids. google.com This method can offer advantages over traditional oxidation methods in terms of reaction conditions and scalability. For instance, using a composite catalyst containing cobalt and manganese salts in the presence of an oxygen-containing gas can efficiently convert a substituted toluene (B28343) to the corresponding benzoic acid. google.com

Furthermore, divergent synthetic approaches are employed to rapidly generate libraries of analogues. This involves creating a key intermediate that can be subjected to a variety of reaction conditions to produce a wide range of final products. An example is the synthesis of a common precursor which can then undergo various Suzuki coupling reactions to introduce diverse aryl groups onto the scaffold. nih.gov

Structure Activity Relationship Sar Studies for 4 2 Methoxyethyl Sulfamoyl Benzoic Acid Derivatives

Influence of Substitutions on the Sulfamoyl Nitrogen Atom

The nature of the substituent on the sulfamoyl nitrogen atom is a critical determinant of the biological activity of sulfonamide-based compounds. In the case of 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid, the N-substituent is a 2-methoxyethyl group. The characteristics of this group—its size, polarity, and flexibility—play a significant role in the molecule's interaction with its biological target.

Research on various N-substituted 4-sulfamoylbenzoic acid derivatives has shown that both the steric bulk and the electronic properties of the N-substituent can modulate activity. For instance, in a series of N-substituted 4-sulfamoylbenzoic acid derivatives investigated as inhibitors of cytosolic phospholipase A2α, modifications to the N-substituents, including the introduction of naphthyl, naphthylmethyl, and indolylalkyl moieties, were explored. researchgate.net While these larger, more complex substituents did not consistently lead to a significant increase in activity, the studies underscore the importance of the N-substituent in defining the potency of this class of compounds. researchgate.net

In the context of this compound, the 2-methoxyethyl group offers several key features:

Flexibility: The ethyl linker provides conformational flexibility, allowing the methoxy (B1213986) group to adopt various spatial orientations. This can be crucial for optimal binding to a target protein.

Polarity: The ether oxygen introduces a polar element, which can participate in hydrogen bonding with the receptor. This is a common and often vital interaction for drug-receptor binding.

Generally, for sulfonamides, mono-substitution on the N1 amino group is often associated with increased activity, whereas di-substitution can sometimes lead to a loss of activity. youtube.com The 2-methoxyethyl group represents a mono-substitution. Studies on other sulfonamides have indicated that derivatives with an aliphatic side chain on the sulfonamide can exhibit significant cytotoxicity, suggesting that the nature of this substituent is a key factor in the biological profile of the molecule. nih.gov

The following table summarizes the potential influence of the 2-methoxyethyl group's properties on the biological activity of this compound, based on general principles of SAR in sulfonamides.

Feature of 2-Methoxyethyl GroupPotential Impact on Biological Activity
Size and Shape Influences steric fit within the binding pocket of the target protein.
Flexibility Allows for an induced fit to the receptor, potentially enhancing binding affinity.
Polarity (Ether Oxygen) Potential for hydrogen bond formation with the target, contributing to binding energy.
Lipophilicity (Ethyl Chain) Affects pharmacokinetic properties such as cell membrane permeability and distribution.

Conformational Effects and Stereochemical Considerations in Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound, the rotational freedom around the S-N bond and within the 2-methoxyethyl substituent will dictate the molecule's preferred shape.

Studies on the conformational preferences of benzenesulfonamides have shown that the amino group of the sulfonamide can adopt different orientations relative to the benzene (B151609) ring. mdpi.com In many cases, the amino group lies perpendicular to the benzene plane, with the amino hydrogens eclipsing the oxygen atoms of the sulfonyl group. mdpi.com However, the presence of substituents can alter this preference. In the case of this compound, the flexible 2-methoxyethyl chain could influence the rotational barrier around the S-N bond and favor a specific conformation that is optimal for binding to its biological target.

The stereochemistry of the substituents can also be a critical factor. While this compound itself is achiral, the introduction of chiral centers in its derivatives could lead to enantiomers with different biological activities. This is a well-established principle in medicinal chemistry, where the precise spatial arrangement of functional groups is necessary for effective interaction with a chiral biological target like a protein.

Contribution of the Benzoic Acid Moiety and its Substituents to Biological Activity

The benzoic acid moiety is a common feature in many biologically active molecules and serves several important functions in the context of this compound. The carboxylic acid group is ionizable at physiological pH, which can be crucial for forming strong ionic interactions or salt bridges with positively charged residues (e.g., arginine or lysine) in the binding site of a target protein.

The position of the carboxylic acid group on the benzene ring is also important. In this case, it is para to the sulfamoyl group. This 1,4-substitution pattern provides a rigid scaffold that orients the two functional groups at a specific distance and geometry, which is often a key determinant for biological activity.

Furthermore, the aromatic ring itself can engage in various non-covalent interactions, such as pi-pi stacking or hydrophobic interactions, with the target protein. Modifications to the benzoic acid ring, such as the introduction of additional substituents, can significantly impact activity. For example, studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have shown that substitutions on the benzoic acid ring can modulate the antidiabetic activity of these compounds. nih.govbenthamscience.com The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and the pKa of the carboxylic acid, thereby influencing its binding characteristics. nih.govbenthamscience.com

The table below outlines the potential contributions of the benzoic acid moiety to the biological activity of the parent compound.

Feature of Benzoic Acid MoietyPotential Contribution to Biological Activity
Carboxylic Acid Group Can act as a hydrogen bond donor and acceptor; forms ionic interactions (salt bridges) when ionized.
Aromatic Ring Provides a rigid scaffold for the functional groups; can participate in hydrophobic and pi-pi stacking interactions.
Para-substitution Pattern Dictates the spatial relationship between the carboxylic acid and sulfamoyl groups, which can be critical for target recognition.

Elucidation of Pharmacophore Models for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. dergipark.org.tr For this compound and its derivatives, a pharmacophore model would help in understanding the key interactions with its biological target and in the design of new, more potent analogs.

Based on the structure of this compound and the SAR of related sulfonamides, a hypothetical pharmacophore model can be proposed. The key features of such a model would likely include:

A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group and the ether oxygen of the 2-methoxyethyl group can act as hydrogen bond acceptors.

A Hydrogen Bond Donor: The N-H of the sulfonamide group can act as a hydrogen bond donor.

An Anionic/Negative Ionizable Center: The carboxylic acid group, which is deprotonated at physiological pH, provides a key anionic center for ionic interactions.

A Hydrophobic/Aromatic Region: The benzene ring serves as a hydrophobic and aromatic feature that can engage in corresponding interactions.

The spatial arrangement of these features is crucial. The distance and angles between the hydrogen bond donors/acceptors, the anionic center, and the hydrophobic region would define the pharmacophore. Such models are often developed based on the structures of known active compounds or the structure of the target protein's binding site. dovepress.com In the absence of a known target for this compound, a ligand-based pharmacophore model could be developed by comparing the structures of a series of active and inactive analogs.

The development of a robust pharmacophore model is a valuable tool in virtual screening campaigns to identify new chemical entities with the desired biological activity. dergipark.org.tr

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the binding mode and estimating the binding affinity between a ligand and its receptor.

In the context of sulfamoyl benzoic acid derivatives, molecular docking studies have been instrumental in understanding their interaction with specific biological targets. For instance, a study focused on sulfamoyl benzoic acid analogues as agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2), a G protein-coupled receptor, utilized molecular docking to rationalize the structure-activity relationships (SAR) of the synthesized compounds. nih.gov

One of the analogues, compound 4 (2-((4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid), which shares the sulfamoyl benzoic acid scaffold with 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid, was docked into a homology model of the LPA2 receptor. The docking study predicted a binding affinity of -8.53 kcal/mol for this analogue. nih.gov The analysis suggested that the sulfamoyl moiety plays a significant role in the binding and activity at the LPA2 receptor. nih.gov While both this analogue and a reference compound could adopt similar conformations within the binding pocket, the sulfamoyl benzoic acid derivative exhibited a higher conformation strain. nih.gov

The insights gained from such docking studies are pivotal in guiding the design of new analogues with improved potency and selectivity. For this compound, similar molecular docking simulations could be employed to predict its binding orientation and affinity towards potential targets like the LPA2 receptor, providing a basis for further experimental validation.

Table 1: Predicted Binding Affinity of a Sulfamoyl Benzoic Acid Analogue

Compound Target Receptor Predicted Binding Affinity (kcal/mol)
2-((4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid LPA2 -8.53 nih.gov

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule.

For benzoic acid and its derivatives, DFT has been widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. actascientific.comresearchgate.netajchem-a.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. actascientific.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. rjpbr.com

Other electronic properties that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ijarset.com Furthermore, the Molecular Electrostatic Potential (MEP) surface can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netajchem-a.com

Table 2: Key Electronic Properties Derivable from DFT Calculations

Property Significance
HOMO Energy Correlates with the ability to donate electrons.
LUMO Energy Correlates with the ability to accept electrons.
HOMO-LUMO Gap Indicates chemical reactivity and stability. actascientific.com
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts reactive sites. researchgate.netajchem-a.com
Dipole Moment Provides information on the molecule's overall polarity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between molecular descriptors and the observed activity.

QSAR studies are a cornerstone in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures. For classes of compounds like sulfonamides and benzoic acid derivatives, various QSAR models have been developed to predict their activities against different biological targets. nih.govdergipark.org.tr The molecular descriptors used in these models can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.netucsb.edunih.gov

For instance, in QSAR studies of benzoylaminobenzoic acid derivatives, it was found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The development of a QSAR model for a series of compounds including this compound would involve the calculation of a wide range of molecular descriptors for each compound in the series and correlating them with their experimentally determined biological activity (e.g., IC50 or EC50 values). The resulting model could then be used to predict the activity of untested analogues and to guide the synthesis of more potent compounds.

Although a specific QSAR model for this compound is not available in the provided search results, the general principles of QSAR modeling would be directly applicable.

Table 3: Common Descriptors Used in QSAR Modeling

Descriptor Type Examples
Electronic HOMO/LUMO energies, Dipole moment, Partial charges ucsb.edu
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP (octanol-water partition coefficient)
Topological Connectivity indices, Shape indices

Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand and its protein target, offering a more realistic representation of the binding process than static docking models. rjpbr.comnih.gov

MD simulations can be used to assess the stability of a ligand-protein complex, identify key amino acid residues involved in the interaction, and explore conformational changes that may occur upon ligand binding. nih.gov Such simulations have been applied to study the interactions of ligands with various receptors, including G protein-coupled receptors like the LPA receptors. nih.govresearchgate.netplos.org For example, MD simulations have been used to investigate the lateral access mechanism of ligands into the LPA6 receptor. researchgate.netplos.org

An MD simulation of this compound bound to a target protein would start with the docked complex and simulate its behavior in a solvated environment over a period of nanoseconds to microseconds. The trajectory of the simulation would then be analyzed to understand the stability of the binding pose, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), and the flexibility of both the ligand and the protein. This information is invaluable for understanding the mechanism of action and for the rational design of molecules with improved binding characteristics.

While specific MD simulation studies for this compound were not identified, the methodology is well-established and would be a logical next step following molecular docking to gain a deeper understanding of its interactions with a biological target.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

These predictive models can estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. nih.govnih.gov The predictions are often based on physicochemical properties such as molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors, which are also used in assessing "drug-likeness" according to rules like Lipinski's Rule of Five. nih.gov

For this compound, a comprehensive in silico ADME profile can be generated using various software platforms. This would provide valuable information on its potential to be developed as an orally available drug and highlight any potential pharmacokinetic liabilities that may need to be addressed through chemical modification.

Table 4: Key ADME Properties Predicted In Silico

Property Category Specific Parameter Relevance
Absorption Human Intestinal Absorption (HIA) Predicts oral bioavailability.
Caco-2 Permeability In vitro model for intestinal absorption.
Distribution Blood-Brain Barrier (BBB) Penetration Indicates potential for CNS activity or side effects.
Plasma Protein Binding (PPB) Affects the free concentration of the drug available for action.
Metabolism Cytochrome P450 (CYP) Inhibition/Substrate Predicts potential for drug-drug interactions and metabolic stability.
Excretion Renal Clearance Indicates the primary route of elimination from the body.

Research on Derivatization and Novel Analog Development

Rational Design Principles for New Sulfamoylbenzoic Acid Analogues

The rational design of new sulfamoylbenzoic acid analogues is a methodical approach that leverages an understanding of the target receptor and the structure-activity relationships (SAR) of existing ligands. This process aims to optimize the therapeutic properties of a lead compound, such as 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid, by modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic profile.

A key strategy in the rational design of sulfamoylbenzoic acid derivatives involves a structure-based pharmacophore model. nih.gov This model is developed by identifying the essential structural features required for biological activity. For instance, in the design of specific agonists for the LPA2 receptor, a sulfamoylbenzoic acid (SBA) scaffold was identified as an optimal template for lead optimization. nih.gov The design process for new analogues would typically focus on modifications at three key regions: the head group (the benzoic acid moiety), the linker chain, and the tail group (the N-substituent on the sulfamoyl group). nih.gov

Computational docking studies play a crucial role in predicting how newly designed analogues will bind to the target receptor. nih.gov By simulating the interaction between the ligand and the receptor's binding pocket, researchers can prioritize the synthesis of compounds with the highest predicted affinity and desired biological activity. For example, modifications to the linker chain length of an SBA scaffold were evaluated computationally to match the length of a high-potency natural ligand. nih.gov

The structure-activity relationship (SAR) is established through the synthesis and biological testing of a series of analogues. This iterative process helps to understand the impact of specific substituents on the compound's activity. For example, research on a series of SBA analogues revealed that a four-carbon linker chain, a specific tail group (1H-benzo[de]isoquinolyl-1,3(2H)-dione), and the introduction of an electron-withdrawing group on the benzoic acid ring were critical for potent and specific activity. nih.gov

Synthesis and Evaluation of Hybrid Molecules Incorporating the Sulfamoylbenzoic Acid Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single chemical entity. mdpi.com This approach can lead to compounds with improved affinity and efficacy, as well as a modified selectivity profile. The sulfamoylbenzoic acid scaffold can serve as a core structure for the development of such hybrid molecules.

Once synthesized, these hybrid molecules are evaluated for their biological activity using in vitro and in vivo assays. For example, a series of hybrid molecules based on an amoxicillin (B794) core and benzoic acid derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net Similarly, hybrid molecules incorporating the sulfamoylbenzoic acid scaffold would be tested against their intended biological target to determine their potency and selectivity.

Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful techniques in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. nih.gov These strategies are particularly useful for overcoming issues with pharmacokinetics, toxicity, or for generating novel intellectual property.

Bioisosteric replacement involves the substitution of one atom or group of atoms in a molecule with another that has similar physical and chemical properties. researchgate.net This can lead to improvements in the compound's therapeutic profile. For the sulfamoylbenzoic acid scaffold, bioisosteric replacements could be considered for several parts of the molecule. For instance, the carboxylic acid group could be replaced with other acidic functional groups like a tetrazole, or the sulfonamide linkage could be modified. The goal of such replacements is to maintain or improve the desired interactions with the biological target while altering other properties of the molecule.

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold, while preserving the orientation of the key functional groups responsible for biological activity. nih.govu-strasbg.fr This can lead to the discovery of entirely new classes of compounds with the same biological activity. Starting from a sulfamoylbenzoic acid scaffold, a scaffold hopping strategy would aim to identify new core structures that can present the necessary pharmacophoric elements in a similar spatial arrangement. Computational tools are often employed to search for and design novel scaffolds that fit the pharmacophore model of the original compound. u-strasbg.fr

The successful application of these strategies can lead to the development of new chemical entities with improved drug-like properties.

Analytical and Spectroscopic Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "4-[(2-Methoxyethyl)sulfamoyl]benzoic acid". Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide valuable information about the different types of protons and their neighboring environments. For "this compound", the aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region (around 7.9-8.2 ppm) due to the electron-withdrawing effects of the carboxylic acid and sulfamoyl groups. The protons of the methoxyethyl group would resonate more upfield. Specifically, the methylene (B1212753) protons adjacent to the oxygen would be expected around 3.5-3.7 ppm, while those adjacent to the nitrogen of the sulfonamide would be shifted slightly downfield to around 3.2-3.4 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around 3.3 ppm. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (often >10 ppm), and the NH proton of the sulfonamide would also be a broad singlet, with its position being solvent-dependent.

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-175 ppm. The aromatic carbons show distinct signals between 120-150 ppm, with their exact shifts influenced by the positions of the substituents. The carbons of the methoxyethyl group would be found in the upfield region of the spectrum, with the carbon of the methoxy group appearing around 59 ppm and the methylene carbons resonating between 40-70 ppm.

A hypothetical ¹H and ¹³C NMR data table is presented below based on the analysis of similar structures.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~8.15 (d)Aromatic (ortho to COOH)~171C=O (Carboxylic Acid)
~7.95 (d)Aromatic (ortho to SO₂NH)~145Aromatic (C-SO₂NH)
~7.60 (s, broad)NH (Sulfonamide)~135Aromatic (C-COOH)
~3.55 (t)O-CH₂~130Aromatic (CH)
~3.30 (s)O-CH₃~128Aromatic (CH)
~3.25 (t)N-CH₂~70O-CH₂
>12 (s, broad)COOH~59O-CH₃
~44N-CH₂

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound" (C₁₀H₁₃NO₅S), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The predicted monoisotopic mass of this compound is 259.05145 Da. uni.lu

In a typical mass spectrum, a molecular ion peak ([M]+ or [M]-) or a protonated/deprotonated molecule ([M+H]+ or [M-H]-) would be observed. The fragmentation of the parent ion provides a fingerprint that can aid in structural confirmation. Common fragmentation pathways for this molecule might include the loss of the methoxyethyl group, cleavage of the sulfonamide bond, or decarboxylation.

The following table presents predicted m/z values for various adducts of "this compound" that could be observed in an ESI-MS experiment. uni.lu

Adduct Calculated m/z
[M+H]⁺260.05873
[M+Na]⁺282.04067
[M-H]⁻258.04417
[M+NH₄]⁺277.08527
[M+K]⁺298.01461
[M+H-H₂O]⁺242.04871

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various functional moieties. docbrown.infonist.govspectroscopyonline.com

Key expected IR absorption bands include:

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.infospectroscopyonline.com

C-H stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxyethyl group would be observed in the 2850-2960 cm⁻¹ range.

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl group of the aromatic carboxylic acid. spectroscopyonline.com

S=O stretch (Sulfonamide): Two distinct, strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

N-H stretch (Sulfonamide): A moderate absorption band around 3200-3300 cm⁻¹.

C-O stretch (Ether and Carboxylic Acid): Stretching vibrations for the C-O bonds of the ether and carboxylic acid functionalities would be present in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in "this compound". Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. rsc.orgsielc.comresearchgate.net For instance, benzoic acid in an acidic aqueous solution shows absorption maxima around 230 nm and 274 nm. rsc.org The presence of the sulfamoyl and methoxyethyl substituents on the benzene ring would be expected to cause a slight shift in the position and intensity of these absorption bands.

Spectroscopic Technique Expected Absorption/Wavelength Corresponding Functional Group/Feature
Infrared (IR)2500-3300 cm⁻¹ (broad)O-H stretch (Carboxylic Acid)
Infrared (IR)1680-1710 cm⁻¹C=O stretch (Carboxylic Acid)
Infrared (IR)1330-1370 cm⁻¹ & 1140-1180 cm⁻¹S=O stretch (Sulfonamide)
Infrared (IR)3200-3300 cm⁻¹N-H stretch (Sulfonamide)
UV-Vis~230-240 nmπ → π* transition (Benzene ring)
UV-Vis~270-280 nmn → π* transition (Carbonyl)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose. ekb.eghelixchrom.comscirp.orgthaiscience.info

A reversed-phase HPLC method would be suitable for analyzing "this compound". In such a setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set at one of the absorption maxima of the compound (e.g., ~230 nm or ~270 nm).

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp, and symmetrical peak. This technique is also valuable for monitoring the progress of a chemical reaction or for isolating the pure compound from a reaction mixture.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and conformational details.

Future Research Directions and Emerging Research Gaps for 4 2 Methoxyethyl Sulfamoyl Benzoic Acid

Identification and Exploration of Unexplored Biological Targets for Sulfamoylbenzoic Acid Derivatives

A primary avenue for future research lies in the systematic identification and exploration of novel biological targets for sulfamoylbenzoic acid derivatives. While some research has been conducted, the full therapeutic potential of this class of compounds is likely yet to be unlocked.

One area of interest is the lysophosphatidic acid (LPA) receptors. Certain sulfamoyl benzoic acid (SBA) analogues have been synthesized and identified as specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity. This is significant because the LPA2 receptor is implicated in mediating anti-apoptotic and mucosal barrier-protective effects, suggesting therapeutic potential in conditions like radiation-induced injury. Future research should focus on synthesizing and screening a broader library of 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid derivatives to probe their activity and selectivity across the entire family of LPA receptors (LPA1-6).

Another promising target is cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α with micromolar activity. Further structural modifications of these derivatives could lead to a significant enhancement in their enzyme inhibitory potency. A systematic investigation into how the 2-methoxyethyl group of this compound influences binding and activity at the cPLA2α active site could yield potent and selective anti-inflammatory agents.

Beyond these known targets, a broad-based screening approach, perhaps utilizing high-throughput screening or chemoproteomics, could uncover entirely new biological targets for this class of compounds. This would open up new therapeutic avenues and deepen our understanding of the pharmacological profile of sulfamoylbenzoic acid derivatives.

Development of Innovative and Sustainable Synthetic Methodologies for Analogues

The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse range of analogues. Current synthetic strategies for sulfamoylbenzoic acid derivatives often involve multi-step procedures that may lack efficiency and sustainability. For instance, the synthesis of some analogues involves the reaction of a bromoalkyl intermediate with a sulfamoylbenzoic acid ethyl ester in the presence of potassium carbonate in DMF, which can result in moderate yields.

Future research should prioritize the development of innovative and sustainable synthetic methodologies. This could include the exploration of novel catalytic systems, such as transition metal catalysis, to streamline the synthesis and improve yields. The use of greener solvents and reagents, as well as the development of one-pot or flow chemistry processes, would enhance the environmental friendliness and scalability of the synthesis. Furthermore, the development of methods for the late-stage functionalization of the this compound scaffold would provide rapid access to a wide array of derivatives for structure-activity relationship (SAR) studies.

Advancements in Computational Modeling for Predictive Design and Mechanistic Understanding

Computational modeling has emerged as an indispensable tool in modern drug discovery, and its application to the study of this compound and its derivatives holds immense promise. Techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into the structural and electronic properties of these molecules, as well as their interactions with biological targets.

For example, computational docking has been successfully used to rationalize the experimental SAR of sulfamoyl benzoic acid analogues at the LPA2 ligand-binding pocket. Future computational studies could focus on developing more accurate and predictive models for the binding of this compound derivatives to a range of targets. This could involve the use of more advanced techniques like molecular dynamics simulations and free energy calculations to better understand the binding thermodynamics and kinetics.

Quantum chemical computations can also be employed to calculate various molecular properties, such as geometries, vibrational frequencies, and electronic characteristics, which can aid in the interpretation of experimental data and the design of new analogues with improved properties. The integration of machine learning and artificial intelligence with computational modeling could further accelerate the discovery of novel sulfamoylbenzoic acid derivatives with desired pharmacological profiles.

Integration of the Chemical Compound into Multi-Target Pharmacological Approaches

The traditional "one-drug, one-target" paradigm of drug discovery is increasingly being challenged by the complexity of many diseases. A multi-target approach, where a single drug is designed to interact with multiple biological targets, can offer advantages in terms of efficacy and reduced potential for drug resistance.

Given that sulfamoylbenzoic acid derivatives have already shown activity at multiple targets, including LPA receptors and cPLA2α, they are prime candidates for a multi-target drug design strategy. For instance, a molecule that simultaneously modulates LPA2 receptor signaling and inhibits cPLA2α could have synergistic effects in the treatment of inflammatory diseases with a component of tissue injury.

Future research should focus on the rational design of this compound analogues with carefully tailored polypharmacology. This will require a deep understanding of the structural requirements for activity at each target and the use of sophisticated computational tools to design molecules with the desired selectivity profile. The development of dual or multi-target inhibitors based on the sulfamoylbenzoic acid scaffold could lead to the development of novel therapeutics for a range of complex diseases, including cancer and inflammatory disorders.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:
  • Sulfonamide Formation : Reacting 4-sulfamoylbenzoic acid with 2-methoxyethylamine under nucleophilic substitution conditions. Temperature control (30–50°C) and anhydrous solvents (e.g., DMF or THF) are critical to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
  • Yield Optimization : Excess 2-methoxyethylamine (1.5–2.0 equivalents) and inert atmosphere (N₂/Ar) enhance reaction efficiency .

Q. How is the purity of this compound validated post-synthesis?

  • Methodological Answer :
  • Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) confirms purity (>95%) .
  • Spectroscopy :
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O, carboxylic acid) and ~1150 cm⁻¹ (S=O stretching) .
  • ¹H NMR : Methoxy protons (δ 3.2–3.4 ppm) and sulfonamide NH (δ 6.8–7.2 ppm, broad) .

Advanced Research Questions

Q. What strategies address low yields in sulfamoyl group introduction during synthesis?

  • Methodological Answer :
  • Activating Agents : Use of coupling agents like EDCI/HOBt to stabilize reactive intermediates and minimize side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 2-methoxyethylamine, while avoiding protic solvents (e.g., H₂O) prevents premature quenching .
  • Contradiction Resolution : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from residual moisture; rigorous drying of reagents/solvents is recommended .

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., carbonic anhydrase) using software like GROMACS. Key parameters:
  • Hydrogen Bonding : The sulfamoyl group forms H-bonds with catalytic zinc ions (distance < 2.5 Å) .
  • Solubility Prediction : LogP calculations (e.g., using MarvinSuite) guide solvent selection for biological assays .
  • Docking Studies (AutoDock Vina) : Prioritize conformations where the methoxyethyl chain occupies hydrophobic enzyme pockets, enhancing binding affinity .

Q. What techniques resolve structural ambiguities in crystallographic studies of this compound?

  • Methodological Answer :
  • Single-Crystal XRD : Resolve methoxyethyl chain conformation (torsion angles) and sulfonamide planarity. Example: C—S—N—C dihedral angles < 10° indicate restricted rotation .
  • Electron Density Maps : Identify disordered regions (e.g., methoxy groups) via SHELXL refinement, using anisotropic displacement parameters .

Data Analysis and Contradiction Management

Q. How to reconcile conflicting solubility data in aqueous vs. organic solvents?

  • Methodological Answer :
  • pH-Dependent Solubility : The carboxylic acid group (pKa ~2.5) increases solubility in basic buffers (pH > 7), while the sulfamoyl moiety (pKa ~10) dominates in neutral conditions .
  • Empirical Validation : Compare experimental data (e.g., shake-flask method) with predicted values (Hansen solubility parameters) .

Applications in Drug Discovery

Q. What in vitro assays evaluate the enzyme inhibition potential of this compound?

  • Methodological Answer :
  • Carbonic Anhydrase Inhibition :
  • Fluorescence-Based Assay : Monitor esterase activity using 4-nitrophenyl acetate (λ = 400 nm) .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with recombinant human CA isoforms (e.g., CA II, IX) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.